

Antitumor agent-116 synergy with standard chemotherapy

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Compound of Interest

Compound Name: Antitumor agent-116

Cat. No.: B12390585

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It appears that the term "**Antitumor agent-116**" can refer to several distinct investigational drugs with different mechanisms of action. Due to this ambiguity, this guide will first clarify the identities of these agents. Subsequently, it will focus on providing a detailed comparison guide for one of these agents, **Antitumor agent-116** (compound 6C), a maternal embryonic leucine zipper kinase (MELK) inhibitor, as a representative example of synergy with standard chemotherapy.

Clarification of "Antitumor agent-116" Designations

Several distinct investigational antitumor agents are designated with "-116". It is crucial to differentiate between them as their mechanisms of action, and therefore their potential synergies with chemotherapy, will differ significantly. The identified agents include:

- **Antitumor agent-116** (compound 6C): A small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK), which is involved in cell cycle progression and apoptosis[1].
- AMT-116: An antibody-drug conjugate (ADC) that targets CD44v9 and delivers a topoisomerase I inhibitor payload[2][3].
- CYC116: An orally available small molecule inhibitor of Aurora kinases A and B, and VEGFR2, involved in cell cycle control and angiogenesis[4].
- ADG116: A monoclonal antibody that targets CTLA-4, an immune checkpoint protein[5].

- TAS-116: An orally available, selective inhibitor of heat shock protein 90 (HSP90)[6].
- BNT116: A cancer vaccine being investigated in combination with an immune checkpoint inhibitor for non-small cell lung cancer[7].
- PMR-116: A novel drug that targets the MYC oncogene pathway[8].

This guide will now proceed with a detailed analysis of **Antitumor agent-116** (compound 6C), the MELK inhibitor.

Synergy of Antitumor agent-116 (MELK Inhibitor) with Standard Chemotherapy

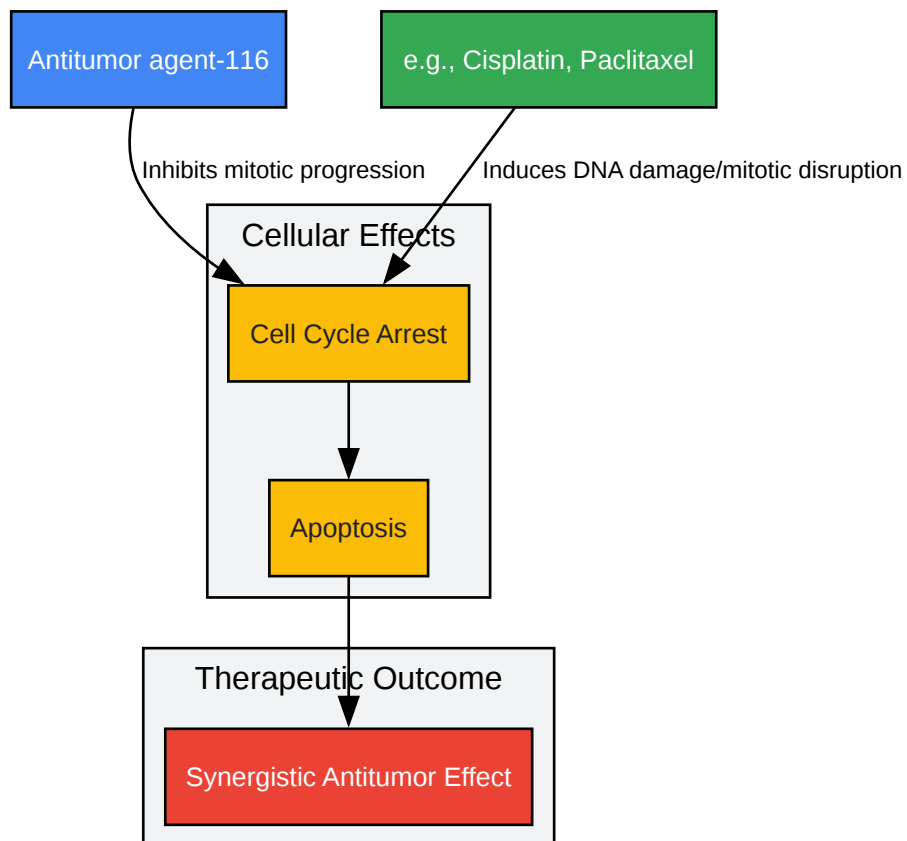
Introduction

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in cell cycle regulation, proliferation, and apoptosis. **Antitumor agent-116** (compound 6C) is an inhibitor of MELK that has been shown to induce apoptosis in cancer cells[1]. This section will explore the synergistic potential of MELK inhibition, using **Antitumor agent-116** as a representative, with standard chemotherapy agents. While specific data on "**Antitumor agent-116** (compound 6C)" in combination with chemotherapy is limited in the public domain, we will draw upon the broader understanding of MELK inhibitor synergy with conventional cancer treatments.

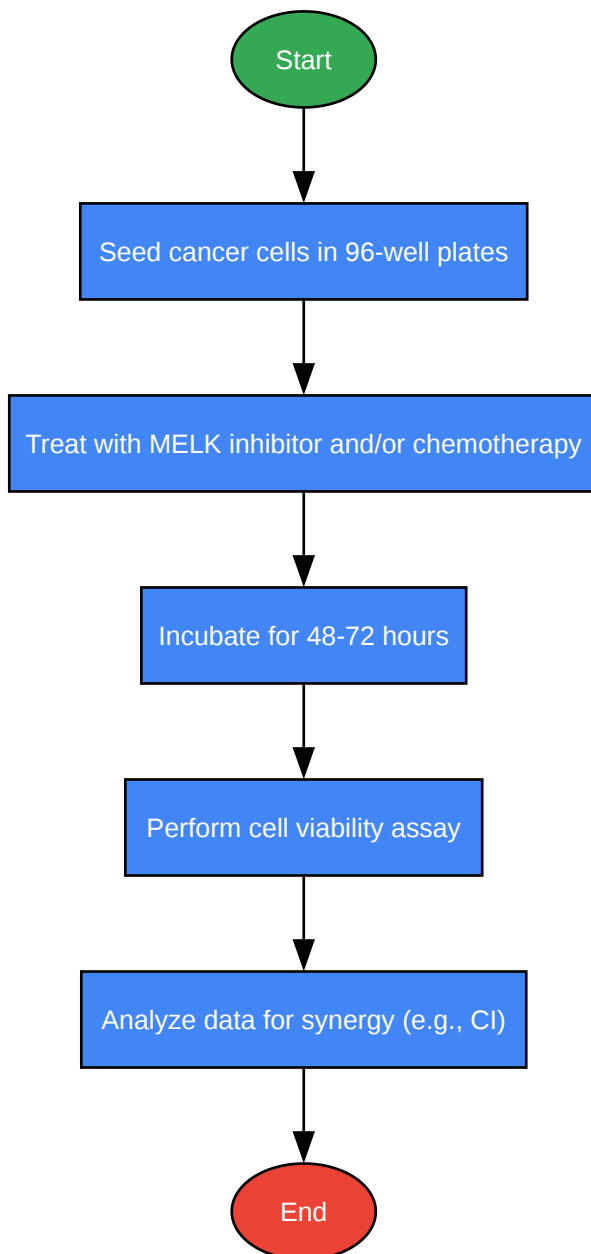
Mechanism of Action and Synergy Rationale

MELK is involved in mitotic progression and its inhibition can lead to cell cycle arrest and apoptosis. Standard chemotherapy agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and taxanes (e.g., paclitaxel), act by inducing DNA damage or disrupting microtubule function, respectively, also leading to cell cycle arrest and apoptosis. The combination of a MELK inhibitor with these agents could lead to a synergistic effect through complementary mechanisms of action, potentially overcoming resistance and enhancing tumor cell killing. For instance, high MELK expression has been correlated with sensitivity to drugs like carboplatin, cisplatin, and paclitaxel in breast cancer cell lines[9].

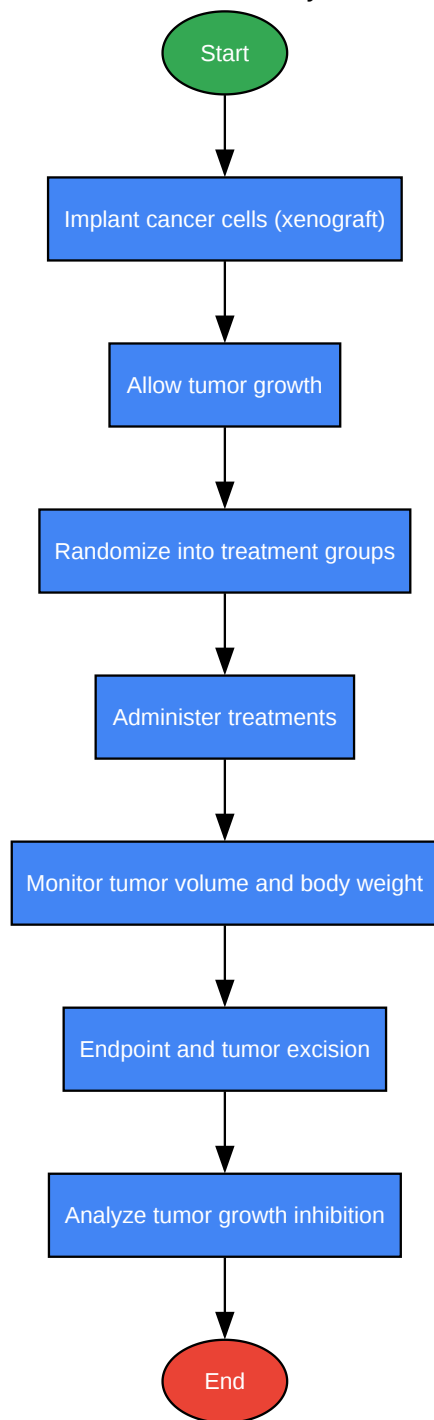
Potential Synergy of MELK Inhibition with Chemotherapy



In Vitro Synergy Assessment Workflow



In Vivo Antitumor Efficacy Workflow

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